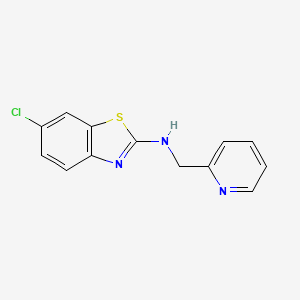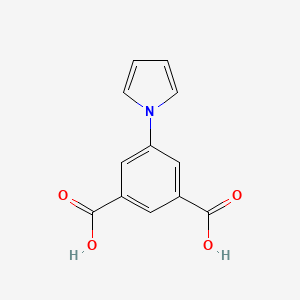![molecular formula C11H14BrNOS B1390874 (S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 856562-51-1](/img/structure/B1390874.png)
(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Descripción general
Descripción
The compound contains a methylidene group, which in organic chemistry, is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Methylidene groups, for example, are known to undergo various reactions due to the presence of the double bond .Aplicaciones Científicas De Investigación
-
Schiff Bases
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Schiff bases are used as intermediates for the synthesis of amino acids or as ligands for the preparation of metal complexes . They are formed by the condensation of ketones or aldehydes with a primary amine .
- Methods of Application : These Schiff bases are synthesized from various aldehydes and amines under stirring conditions, catalyst-free, reflux conditions, microwave irradiation and ultrasonic conditions .
- Results or Outcomes : Schiff bases exhibit a series of biological activities which include antimicrobial, anti-inflammatory, antiviral and antioxidant activities .
-
Methylidene Group
- Scientific Field : Organic Chemistry .
- Application Summary : A methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
- Methods of Application : Many organic compounds are named and classified as if they were the result of substituting a methylidene group for two adjacent hydrogen atoms of some parent molecule .
- Results or Outcomes : The distinction between a methylidene group and a methylene group is often important, because the double bond is chemically different from two single bonds .
-
Methylenation Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Methylenation reactions add methylene groups to molecules and often proceed using transition metal methylene complexes . Titanium methylene complexes are excellent for methylenations and have been used in a variety of reactions such as olefin metathesis, polymerisations or olefination of carbonyls .
- Methods of Application : Methylenation reagents include Tebbe’s reagent that can generate a terminally bound mononuclear titanium methylidene, Cp 2 Ti=CH 2, or a methylenation reagent prepared from CH 2 Br 2, Zn and TiCl 4 (with catalytic lead), referred to as ‘CH 2 X 2 -Zn (Pb)-TiCl 4 ’ .
- Results or Outcomes : Researchers from Japan have been interested in the ‘CH 2 X 2 -Zn (Pb)-TiCl 4 ’ methylenation reagent and in particular, deducing the molecular structure of the reactive species .
-
Titanium Methylene Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : Titanium methylene complexes are used in methylenations and have been used in a variety of reactions such as olefin metathesis, polymerisations or olefination of carbonyls .
- Methods of Application : The researchers studied the reactivity of multiple combinations of a zinc methylene species and titanium (III or IV) chloride reagents, with and without additional ligands (such as phosphines, amines or ethers) .
- Results or Outcomes : The researchers found that most combinations of reagents resulted in methylene loss via the generation of methane or ethylene, but the combination of TMEDA adducts of the zinc methylene and Ti (III) chloride gave clean conversion to a new titanium methylene species .
-
Zinc Methylene Species
- Scientific Field : Inorganic Chemistry .
- Application Summary : Zinc methylene species are formed by the reaction of CH2X2 with Zn and catalytic lead . These species are key in the preparation of methylenating reagents .
- Methods of Application : The researchers studied the reactivity of multiple combinations of a zinc methylene species and titanium (III or IV) chloride reagents, with and without additional ligands (such as phosphines, amines or ethers) .
- Results or Outcomes : The researchers found that most combinations of reagents resulted in methylene loss via the generation of methane or ethylene, but the combination of TMEDA adducts of the zinc methylene and Ti (III) chloride gave clean conversion to a new titanium methylene species .
-
Transmetallation Event
- Scientific Field : Organometallic Chemistry .
- Application Summary : Transmetallation is a reaction where the metal of a metal organic compound is replaced by a more electropositive metal . In the context of your compound, a reactive titanium methylidene species should form via a transmetallation event between the zinc methylene species and the Ti(III) chloride .
- Methods of Application : The researchers studied the reactivity of multiple combinations of a zinc methylene species and titanium (III or IV) chloride reagents, with and without additional ligands .
- Results or Outcomes : The researchers found that the combination of TMEDA adducts of the zinc methylene and Ti (III) chloride gave clean conversion to a new titanium methylene species .
Propiedades
IUPAC Name |
(NE,S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVYZUIUHRGAW-NRUITVPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



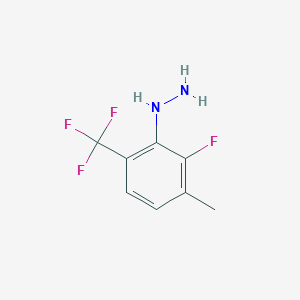
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)
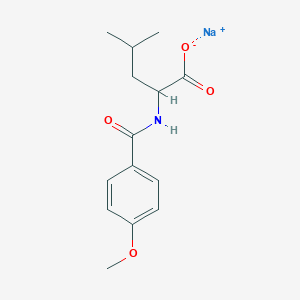
![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)
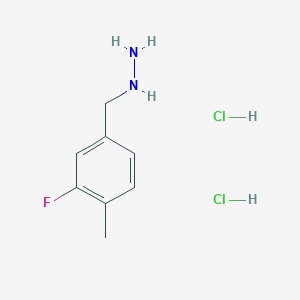

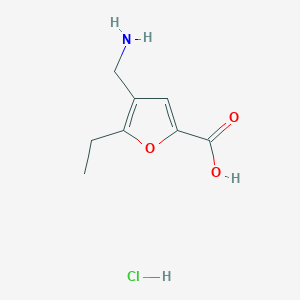
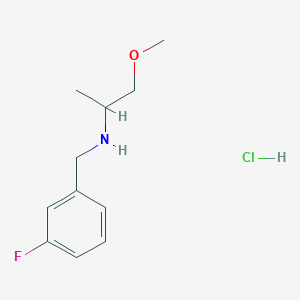
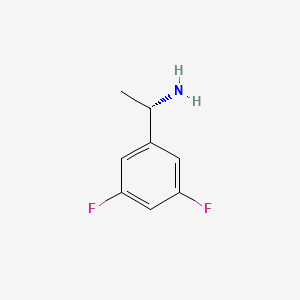
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)
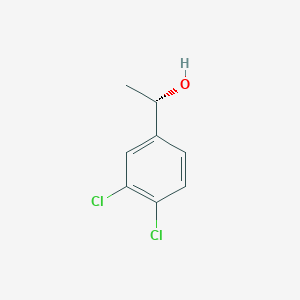
![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)
